1-phenyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]
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Overview
Description
1-phenyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] typically involves the reaction of 1-phenyl-1H-indole-2,3-dione with 4-fluorophenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and recrystallized to obtain the pure compound .
Chemical Reactions Analysis
1-phenyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-phenyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
1-phenyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] can be compared with other similar compounds, such as:
1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. It exhibits similar biological activities but may have different potency and selectivity.
1-phenyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]: This compound contains a bromine atom and shares similar chemical properties and biological activities with the fluorine derivative.
1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]: This compound has a methyl group instead of a halogen atom and may exhibit different biological activities and chemical reactivity.
These comparisons highlight the uniqueness of 1-phenyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] and its potential advantages over other similar compounds.
Properties
IUPAC Name |
3-[(4-fluorophenyl)diazenyl]-1-phenylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-14-10-12-15(13-11-14)22-23-19-17-8-4-5-9-18(17)24(20(19)25)16-6-2-1-3-7-16/h1-13,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQCRHWLUMCDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185083 |
Source
|
Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(4-fluorophenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303984-91-0 |
Source
|
Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(4-fluorophenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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